Chemical structure of 6α-Methyl Hydrocortisone-d4 21-Acetate
Chemical structure of 6α-Methyl Hydrocortisone-d4 21-Acetate
An In-Depth Technical Guide to the Chemical Structure and Analysis of 6α-Methyl Hydrocortisone-d4 21-Acetate
Introduction
6α-Methyl Hydrocortisone-d4 21-Acetate is a high-purity, stable isotope-labeled synthetic corticosteroid. As a deuterated analog of a key pharmaceutical compound, its primary and most critical application is as an internal standard for quantitative bioanalysis by mass spectrometry.[1] The presence of four deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous or unlabeled therapeutic compound while maintaining nearly identical physicochemical and chromatographic properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and the analytical methodologies essential for its structural verification and application, tailored for researchers and professionals in drug development and bioanalytical sciences.
Part 1: Molecular Profile and Physicochemical Properties
The fundamental identity of 6α-Methyl Hydrocortisone-d4 21-Acetate is rooted in the well-characterized hydrocortisone scaffold, modified to enhance its utility and specificity in analytical applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregn-4-ene-3,20-dione-d4 |
| Synonyms | 17-Hydroxy-6α-methylcorticosterone-d4 21-Acetate, 21-Acetoxy-11β,17-dihydroxy-6α-methylpregn-4-ene-3,20-dione-d4[2][3] |
| Molecular Formula | C₂₄H₃₀D₄O₆[2] |
| Molecular Weight | 422.55 g/mol [2] |
| CAS Number | 1625-11-2 (for unlabeled compound)[2] |
Chemical Structure
The structure consists of a pregnane core with key functional groups that define its biological activity and analytical behavior. The 6α-methyl group and the 21-acetate ester are crucial modifications from the parent hydrocortisone.
Caption: Chemical Structure of 6α-Methyl Hydrocortisone-d4 21-Acetate
Physicochemical Properties (Unlabeled Analog)
The properties of the deuterated compound are virtually identical to its unlabeled counterpart, 6α-Methyl Hydrocortisone 21-Acetate.
| Property | Value | Source |
| Melting Point | 208-210 °C | [4] |
| Boiling Point (Predicted) | 579.6 ± 50.0 °C | [4] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [4] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |
Part 2: The Rationale for Deuterium Labeling in Quantitative Analysis
The incorporation of stable isotopes, such as deuterium (²H), into a drug molecule is a cornerstone of modern quantitative bioanalysis. This technique is not merely an academic exercise but a field-proven necessity for achieving the accuracy and precision demanded by regulatory bodies and for reliable pharmacokinetic studies.[1]
Expertise & Causality: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), analyte quantification relies on comparing the instrument response of the target analyte to that of a known concentration of an internal standard (IS). An ideal IS behaves identically to the analyte during the entire analytical process—extraction, chromatography, and ionization—but is still distinguishable by the detector. By replacing four protons with deuterons, 6α-Methyl Hydrocortisone-d4 21-Acetate has a molecular weight that is 4 Daltons higher than the unlabeled compound.[2][5] This mass difference is easily resolved by a mass spectrometer. However, because the substitution has a negligible effect on polarity and chemical properties, the deuterated standard co-elutes with the analyte. This co-elution ensures that any sample-specific variations (e.g., matrix effects, ion suppression) or procedural losses during sample preparation affect both the analyte and the IS proportionally.[1] The final quantification is based on the ratio of their peak areas, a self-validating system that cancels out these variations and yields highly reliable data.
Caption: Principle of Stable Isotope Dilution in LC-MS/MS.
Part 3: Synthesis and Structural Elucidation
The synthesis of 6α-Methyl Hydrocortisone-d4 21-Acetate is a multi-step process requiring precise chemical control to achieve the correct stereochemistry and isotopic labeling. The subsequent structural verification is a mandatory process to confirm its identity and purity as a certified reference material.
Synthetic Pathway Overview
The synthesis typically starts from the readily available hydrocortisone 21-acetate. A known method for introducing the 6α-methyl group involves a key intermediate: the 6-methylene derivative.[6][7]
-
Protection & Enolization: The 11β-hydroxyl group of hydrocortisone 21-acetate is often protected, and the A-ring is converted into a 3,5-dienol ether.[6]
-
Methylene Group Introduction: A Mannich-type reaction is used to introduce an aminomethyl group at the C6 position, which is then cleaved to form a 6-methylene group.[6][7]
-
Stereoselective Reduction: The crucial step is the catalytic hydrogenation of the 6-methylene group. This reaction is controlled to favor the formation of the 6α-methyl diastereomer over the 6β isomer.[6]
-
Deuterium Labeling: The deuterium atoms (-d4) are incorporated at a specific, stable position in the molecule. This is often achieved by using a deuterated reagent during one of the synthetic steps, for instance, in the reduction of a ketone precursor or via isotopic exchange reactions under controlled conditions.
-
Deprotection and Purification: Finally, any protecting groups are removed, and the final product is rigorously purified, typically using chromatographic techniques.
Structural Verification Workflow
A multi-technique approach is required to unambiguously confirm the structure and purity of the final product. This workflow ensures the material is suitable for use as a certified reference standard.
Caption: Analytical workflow for structural verification.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: This protocol establishes the purity of the synthesized compound by separating it from any starting materials, by-products, or isomers. A single, sharp peak indicates high purity.
Methodology:
-
System: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 2.6 µm particle size).[8]
-
Mobile Phase: A gradient elution is typically used for steroid analysis.[8]
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol with 0.1% formic acid.
-
-
Gradient Program:
-
Start at 60% B.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at 242 nm (characteristic absorbance for the α,β-unsaturated ketone in Ring A).
-
Analysis: Inject a solution of the compound (e.g., 10 µg/mL in methanol). Purity is calculated based on the area percentage of the main peak.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Rationale: This step confirms that the compound has the correct molecular weight, including the four deuterium atoms, and verifies the structural integrity through its fragmentation pattern.
Methodology:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[9]
-
Full Scan Analysis: Acquire data in full scan mode to find the protonated molecule [M+H]⁺. For C₂₄H₃₀D₄O₆, the expected m/z would be approximately 423.58. High-resolution MS can confirm the elemental composition to within a few ppm.
-
Tandem MS (MS/MS) Analysis: Select the parent ion (m/z 423.6) and fragment it using collision-induced dissociation (CID).
-
Interpretation: The fragmentation pattern should be consistent with the steroid structure. Characteristic losses include water (-18 Da), acetic acid (-60 Da), and fragments from the D-ring side chain. The fragments containing the deuterium label will show a corresponding mass shift, helping to locate the label.
Protocol 3: Definitive Structural Elucidation by NMR Spectroscopy
Rationale: NMR provides unambiguous proof of the molecular structure, including the stereochemistry of the 6α-methyl group and the location of the deuterium atoms.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or d₄-Methanol).
-
¹H NMR:
-
Acquire a standard 1D proton spectrum. Key signals to identify include the olefinic proton at C4, the two angular methyl groups (C18 and C19), the acetate methyl group, and the newly introduced 6α-methyl group doublet.[10]
-
The deuterium labeling will be evident by the absence of proton signals at the labeled positions and a change in the splitting pattern of adjacent protons (loss of coupling).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to identify all 24 carbon atoms. The signals for deuterated carbons will be significantly broadened or absent.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the steroid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for confirming the placement of non-protonated carbons and substituents like the C19 methyl group and the C21 acetate group.
-
Conclusion
6α-Methyl Hydrocortisone-d4 21-Acetate is more than a mere chemical substance; it is an enabling tool for precision in bioanalytical science. Its structure is deliberately designed, combining the specific stereochemistry of the 6α-methyl group with the analytical power of stable isotope labeling. A thorough understanding of its chemical properties and the multi-faceted analytical workflow required for its validation is essential for any researcher employing it. This guide provides the foundational knowledge and practical protocols to ensure its correct and effective use, thereby upholding the integrity and trustworthiness of quantitative research in drug development and clinical diagnostics.
References
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- Giton, F., et al. (2025). Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact Mice. bioRxiv.
- ChemicalBook. (n.d.). 6α-Methyl Hydrocortisone 21-Acetate Chemical Properties.
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- Soldin, S. J., & Soldin, O. P. (2009). Steroid Hormone Analysis by Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1035–1046.
- Tseng, Y. J., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(11), 3243.
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- Zappaterra, F., et al. (2021). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 26(8), 2192.
- Hadfield, J., et al. (2024). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. protocols.io.
- Khan, M. A., et al. (2020). Analytical method development and determination of hydrocortisone acetate and fusidic acid simultaneously in cream formulation, by reversed-phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 189, 113471.
- Taylor, D. R., et al. (n.d.). An LC-MS/MS method for the panelling of 13 steroids in serum. Synnovis.
- Perrotti, F., et al. (2014). LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids. Chromatographia, 77(5-6), 449–459.
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